N-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
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Overview
Description
N-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a sulfonamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method involves the use of a quinoline-based dendrimer-like ionic liquid as a catalyst, which facilitates the formation of the sulfonamide moiety under mild reaction conditions . The reaction conditions often include the use of solvents such as ethanol and the application of heat to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt cellular processes and lead to therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Torasemide: A pyridine-3-sulfonylurea derivative used as a diuretic.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Sulfamethazine: Another sulfonamide antibiotic with similar antibacterial properties.
Uniqueness
N-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is unique due to its specific structural features, such as the pyrrolo[2,3-b]pyridine core and the m-tolyl group. These features confer distinct chemical properties and biological activities that differentiate it from other sulfonamide compounds.
Properties
Molecular Formula |
C14H13N3O2S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H13N3O2S/c1-10-4-2-5-11(8-10)17-20(18,19)13-9-16-14-12(13)6-3-7-15-14/h2-9,17H,1H3,(H,15,16) |
InChI Key |
ZZNGOVPTUFFNKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CNC3=C2C=CC=N3 |
Origin of Product |
United States |
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